molecular formula C19H23NO4 B229209 N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide

N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B229209
M. Wt: 329.4 g/mol
InChI Key: DIEZZBOOXUJQQE-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide, also known as Ispronicline, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Ispronicline is a cholinergic agent that acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR).

Mechanism of Action

N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide acts as a partial agonist at the α4β2 nAChR, which is widely distributed in the brain and plays a crucial role in cognitive function, memory, and attention. The compound binds to the receptor and activates it to a lesser extent than the full agonist nicotine. This results in a moderate increase in acetylcholine release, which enhances cognitive function and memory.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide has been shown to improve cognitive function and memory in preclinical studies. The compound also increases the release of dopamine and other neurotransmitters, which may contribute to its therapeutic effects. N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide has a relatively short half-life and is rapidly metabolized in the liver, resulting in low systemic exposure.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. The compound is also relatively easy to synthesize and purify. However, N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide has a short half-life and requires frequent dosing, which may complicate experimental design.

Future Directions

N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide has shown promising results in preclinical studies and has potential therapeutic applications in various neurological disorders. Future research should focus on optimizing the compound's pharmacokinetic properties to improve its efficacy and reduce dosing frequency. N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide's potential as a smoking cessation aid should also be further investigated. Additionally, the compound's effects on other neurotransmitter systems and its potential for drug interactions should be explored.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with isopropylamine. The resulting product is then subjected to acylation using acetic anhydride and pyridine to yield N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to improve cognitive function, memory, and attention in preclinical studies. N-(4-isopropylphenyl)-3,4,5-trimethoxybenzamide has also been investigated for its potential as a smoking cessation aid due to its partial agonist activity at the α4β2 nAChR.

properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C19H23NO4/c1-12(2)13-6-8-15(9-7-13)20-19(21)14-10-16(22-3)18(24-5)17(11-14)23-4/h6-12H,1-5H3,(H,20,21)

InChI Key

DIEZZBOOXUJQQE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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